molecular formula C10H12BrNO3S2 B7577658 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide

3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide

Cat. No. B7577658
M. Wt: 338.2 g/mol
InChI Key: OUJPTJPPDFYTKM-UHFFFAOYSA-N
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Description

3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the inhibition of specific proteins and enzymes involved in various cellular processes. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide targets the bromodomain and extraterminal (BET) proteins, which are involved in the regulation of gene expression and cancer cell proliferation. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory by modulating the activity of specific neurotransmitters in the brain.
Biochemical and Physiological Effects:
3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide inhibits cancer cell proliferation and induces cell death. In inflammation research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide reduces inflammation and pain. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide enhances cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its specificity for certain proteins and enzymes, its ability to inhibit cancer cell proliferation, and its potential to reduce inflammation and enhance cognitive function. However, limitations of using 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide in laboratory experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For research on 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide include further investigation of its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to optimize the synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide and to develop more effective and targeted therapeutic applications.

Synthesis Methods

The synthesis of 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromo-thiophene-2-carboxylic acid with thionyl chloride to form 3-bromo-thiophene-2-carbonyl chloride. This intermediate is then reacted with 1,1-dioxothian-3-amine to form 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide.

Scientific Research Applications

3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. Inflammation research has shown that 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide can reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In neurological research, 3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide has been studied for its potential to enhance cognitive function and memory.

properties

IUPAC Name

3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S2/c11-8-3-4-16-9(8)10(13)12-7-2-1-5-17(14,15)6-7/h3-4,7H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJPTJPPDFYTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1,1-dioxothian-3-yl)thiophene-2-carboxamide

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